Lipophilicity Matching for Blood-Brain Barrier Penetration: 4-Bromophenyl vs. 2-Chlorophenyl Analog
The target compound's 4-bromophenyl substituent produces a calculated cLogP of approximately 3.59, positioning it within the optimal range for CNS penetration (cLogP 2–4) [1]. In contrast, the direct chlorinated analog, 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone, displays a lower cLogP of ~3.15, which reduces passive membrane diffusion rates. The 0.44 log unit difference corresponds to a ~2.75-fold difference in partition coefficient, a meaningful differentiation for CNS-targeted screening campaigns where brain exposure is critical [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.59 |
| Comparator Or Baseline | 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone: cLogP = 3.15 |
| Quantified Difference | ΔcLogP = 0.44 (target is ~2.75× more lipophilic) |
| Conditions | In silico prediction by MolSoft molecular property suite |
Why This Matters
For CNS-targeted research programs, the higher cLogP of the target compound increases the probability of crossing the blood-brain barrier, a key selection factor when procuring screening compounds for neurological targets.
- [1] Sildrug Database. Draw a Structure – Computed Molecular Properties for 2-(4-bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one: cLogP = 3.59, TPSA = 45.33, MW = 367.29. View Source
- [2] Kuujia Chemical Database. Compound entry for CAS 2034292-01-6, 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone. View Source
